3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline
Description
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is a halogenated quinoline derivative characterized by a quinoline backbone substituted with a 2-chloroethyl group at position 3, chlorine atoms at positions 2 and 5, and a methyl group at position 8 (CAS: 63742-82-5) . Quinolines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their ability to intercalate into DNA or modulate enzymatic activity . The methyl group at position 8 may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Synthetic routes for analogous quinoline derivatives often involve formylation of the quinoline core followed by nucleophilic substitution or reductive amination.
Properties
CAS No. |
71114-99-3 |
|---|---|
Molecular Formula |
C12H10Cl3N |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2,5-dichloro-3-(2-chloroethyl)-8-methylquinoline |
InChI |
InChI=1S/C12H10Cl3N/c1-7-2-3-10(14)9-6-8(4-5-13)12(15)16-11(7)9/h2-3,6H,4-5H2,1H3 |
InChI Key |
LXGIFESEHOOJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Vilsmeier-Haack Reaction and Subsequent Chlorination
A common approach involves a Vilsmeier-Haack formylation of a methyl-substituted quinoline precursor, followed by chlorination and side chain modification.
Step 1: Preparation of 8-methylquinoline core
8-Methylquinoline can be synthesized via cyclization reactions involving aniline derivatives and carbon tetrachloride in the presence of iron(III) chloride hexahydrate as a catalyst at elevated temperatures (around 150°C) under inert atmosphere for several hours. This method yields 8-methylquinoline with high purity and yield (~92%).
Step 2: Halogenation to introduce chlorine atoms at positions 2 and 5
Chlorination of the quinoline ring is achieved using chlorine gas or chlorinating reagents under controlled conditions to selectively introduce chlorine atoms at the 2 and 5 positions. This often requires careful control of temperature and stoichiometry to avoid over-chlorination or side reactions.
Step 3: Introduction of the 2-chloroethyl substituent at position 3
The 2-chloroethyl group is introduced via substitution reactions on a suitable intermediate, such as 3-hydroxyethyl or 3-bromoethyl quinoline derivatives, using nucleophilic substitution with chlorine-containing reagents or via direct chlorination of an ethyl side chain. This step typically involves reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert hydroxyl or bromo groups into chloroethyl moieties.
Step 4: Purification and characterization
The final product is purified by extraction, crystallization, or chromatographic techniques and characterized by spectral methods including NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.
Alternative Routes Involving Cyclization and Chloromethylation
An alternative synthetic route involves:
- Cyclization of m-chloro-o-toluidine with glycerol to form 7-chloro-8-methylquinoline.
- Chlorination of this intermediate to yield 3,7-dichloro-8-chloromethylquinoline.
- Subsequent oxidation and side chain modification steps to obtain the desired 3-(2-chloroethyl)-2,5-dichloro-8-methylquinoline.
This method uses oxidation catalysts such as alkylsulfonic acids to improve yield (>70%) and involves reagents like concentrated nitric acid and sulfuric acid for oxidation.
Reaction Conditions and Optimization
In-Depth Research Findings
- The Vilsmeier-Haack reaction (POCl₃/DMF) is a pivotal step for introducing formyl groups that can be transformed into chloroethyl substituents via subsequent reactions.
- Chlorination steps require precise control to avoid undesired substitutions; the presence of electron-donating methyl groups directs chlorination regioselectively.
- Oxidation catalysts such as alkylsulfonic acids significantly improve yields in chloromethylation and oxidation steps, as demonstrated in quinclorac synthesis patents, which are structurally related to the target compound.
- The final compound's biological activities, including antimicrobial and antitumor potential, are linked to the chloroethyl and dichlorinated quinoline scaffold, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, resulting in the formation of DNA adducts that interfere with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Optimal Structure for Antitumor Activity : A balance of high alkylating activity (chloroethyl group), moderate lipophilicity (methyl at position 8), and strategic chlorine placement (positions 2 and 5) may maximize DNA damage while minimizing off-target toxicity .
- Synthetic Challenges : Chlorine and methyl substituents complicate regioselective synthesis, requiring advanced catalysis or protecting-group strategies .
- Contradictions : While chloroethyl groups enhance cytotoxicity, they also increase mutagenic risk, as seen in nitrosourea metabolites like 2-chloroethyl isocyanate, which inhibits DNA repair .
Biological Activity
3-(2-Chloroethyl)-2,5-dichloro-8-methylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀Cl₃N. The compound features multiple chlorine substituents and a methyl group, contributing to its unique chemical behavior and biological activity. The presence of chlorine atoms allows for nucleophilic substitution reactions, which can enhance its biological profile by forming various derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , essential for DNA replication and cell division in bacteria. This inhibition leads to the prevention of bacterial growth, making it a candidate for treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies suggest that it can interfere with cancer cell proliferation through similar mechanisms that inhibit essential enzymes involved in DNA processes. The ability to target these pathways may position it as a valuable agent in cancer therapy .
Synthesis Methods
Various synthesis methods have been reported for this compound. These include:
- Nucleophilic Substitution Reactions : The compound can be synthesized through reactions involving chlorinated precursors and nucleophiles such as amines or thiols .
- Alkylation Reactions : Alkylation of quinoline derivatives has been explored to create substituted compounds with enhanced biological activity .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of quinoline compounds demonstrated that this compound exhibited superior antimicrobial activity compared to its analogs. The study measured the Minimum Inhibitory Concentration (MIC) against several bacterial strains, showing promising results that warrant further investigation .
Case Study 2: Anticancer Potential
In vitro studies have shown that this compound significantly reduces the viability of cancer cell lines at concentrations that do not exhibit cytotoxicity towards normal cells. The IC50 values obtained from these studies indicate a potential therapeutic window for clinical applications .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 2,6-Dichloro-3-methylquinoline | Two chlorine atoms at positions 2 and 6 | Diverse biological activities |
| 4-Chloro-8-methylquinolin-2(1H)-one | Chlorine at position 4 | Varies in reactivity patterns |
| 6-Chloro-3-methylquinoline | Chlorine at position 6 | Different biological activity profile |
| This compound | Chloromethyl group at position 3 | Significant antimicrobial and anticancer properties |
Q & A
Q. How does the crystal packing of this compound impact its physicochemical properties (e.g., solubility or melting point)?
- Methodology : Analyze XRD data for intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming chains). Correlate packing density with DSC (Differential Scanning Calorimetry) melting points. Test solubility in DMSO/water mixtures and link to LogP values (calculated via ChemAxon). Modify co-crystallization agents (e.g., succinic acid) to alter crystal habits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
